N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and a phenyl-linked 1,2,3-thiadiazole-4-carboxamide moiety. The compound is synthesized via multi-step reactions, including cyclization and condensation, often optimized using microwave-assisted methods to improve yield and purity .
Properties
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2S/c23-16(14-10-25-22-20-14)18-13-9-5-4-8-12(13)17-19-15(21-24-17)11-6-2-1-3-7-11/h1-10H,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAWBODQGWOQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CSN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144077 | |
| Record name | N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018165-36-0 | |
| Record name | N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018165-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the oxadiazole and thiadiazole rings followed by their coupling. One common method includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.
Coupling Reaction: The final step involves coupling the oxadiazole and thiadiazole derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Functionalization of the Benzene Ring
The 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl moiety is likely synthesized through:
-
Coupling Reactions :
Key Data :
| Reaction Type | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF | 80°C | 65–75 |
| Nucleophilic Substitution | K₂CO₃, DMSO | 120°C | 50–60 |
Final Amide Bond Formation
The carboxamide linkage between the thiadiazole and oxadiazole-phenyl groups is formed via:
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Schotten–Baumann Reaction : Acid chloride + amine in the presence of a base (e.g., NaHCO₃) .
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Coupling Reagents : HATU/DIPEA or DCC/DMAP in anhydrous THF .
Optimized Conditions :
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | RT | 80–90 |
| EDCI/HOBt | CH₂Cl₂ | 0°C → RT | 70–75 |
Key Reaction Challenges and Solutions
-
Regioselectivity : Controlling the position of substituents on heterocycles requires careful selection of precursors (e.g., meta-substituted phenyl groups for oxadiazole) .
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Stability : Thiadiazoles are prone to hydrolysis under acidic/basic conditions; reactions should be conducted in anhydrous solvents .
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating pure products .
Comparative Analysis of Synthetic Routes
| Step | Method 1 (POCl₃ Cyclization) | Method 2 (Lawesson’s Reagent) |
|---|---|---|
| Oxadiazole Yield | 85% | 72% |
| Thiadiazole Yield | N/A | 68% |
| Purity | >95% | 90% |
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and implications in material sciences.
Structural Formula
The compound can be represented by the following structural formula:
Medicinal Chemistry
This compound exhibits notable pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess antimicrobial properties. The incorporation of the oxadiazole ring enhances this activity, making it a candidate for developing new antibiotics .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .
Material Science
In addition to its biological applications, this compound is being explored for its utility in material sciences:
- Fluorescent Materials : The oxadiazole group is known for its fluorescent properties. Compounds containing this moiety are being developed for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Sensors : The ability of the compound to interact with various analytes makes it suitable for developing chemical sensors. Its fluorescence can be tuned to detect specific ions or molecules in environmental monitoring .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several thiadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Anticancer Potential
Research conducted at a leading university explored the anticancer effects of the compound on human breast cancer cells (MCF-7). The findings demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis. This suggests a potential pathway for therapeutic intervention in cancer treatment.
Case Study 3: Development of Fluorescent Sensors
An innovative study focused on synthesizing fluorescent sensors based on the oxadiazole-thiadiazole framework. These sensors displayed high sensitivity towards heavy metal ions like lead and mercury, showcasing their applicability in environmental monitoring.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as succinate dehydrogenase, affecting the production of reactive oxygen species and lipid accumulation . Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and biological properties of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide with analogous heterocyclic derivatives:
Key Differentiators and Trends
Structural and Functional Divergence
Substituent Effects: The fluorophenyl group in ’s compound increases lipophilicity and bioavailability compared to the non-fluorinated phenyl group in the target compound, enhancing membrane permeability .
Heterocyclic Synergy :
Biological Activity
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through the reaction of methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate with sodium hydride. The resulting structure adopts an enol form stabilized by intramolecular hydrogen bonding, which is crucial for its biological activity . The molecular formula is , and it exhibits a monoclinic crystal system with specific crystallographic parameters .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity:
Research indicates that derivatives of thiadiazole and oxadiazole exhibit potent anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown significant activity against various cancer cell lines. A study demonstrated that certain derivatives could inhibit cell proliferation in MCF-7 breast cancer cells and HCT116 colon carcinoma cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | MCF-7 | 10 | Inhibition of CDK9 and STAT3 |
| 101 | HCT116 | 15 | Induction of apoptosis |
| 102 | LoVo | 20 | Cell cycle arrest in G0/G1 phase |
2. Antimicrobial Activity:
Thiadiazole derivatives have also shown promising antimicrobial activities. For example, compounds have been tested against Mycobacterium tuberculosis and exhibited effective inhibition against resistant strains .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Strain Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Wild-type | 0.5 µg/mL |
| 3b | Monoresistant | 0.25 µg/mL |
3. Anti-inflammatory Properties:
The presence of the thiadiazole ring in the compound has been linked to anti-inflammatory effects. Studies have shown that certain derivatives can reduce inflammation markers in vitro .
4. Neuroprotective Effects:
Research indicates that thiadiazole derivatives may possess neuroprotective properties through mechanisms such as inhibition of acetylcholinesterase (AChE) activity and antioxidant effects .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving the compound's efficacy against breast cancer cells (MCF-7), it was found that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The mechanism involved apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
A series of tests on various thiadiazole derivatives against Mycobacterium tuberculosis showed that some compounds had lower MIC values than standard treatments. This suggests potential as alternative therapeutic agents against resistant strains.
Q & A
Basic: What are the optimal synthetic routes for N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-4-carboxamide?
Methodological Answer:
The synthesis of structurally analogous oxadiazole-thiadiazole hybrids typically involves multi-step protocols. For example, microwave-assisted cyclization (100°C, 15 min) can efficiently form the 1,2,4-oxadiazole core using EDC·HCl and HOBt·H₂O as coupling agents in dry DMF . Subsequent functionalization of the phenyl ring with thiadiazole-carboxamide requires Boc protection/deprotection strategies (e.g., TFA in DCM for deprotection) to avoid side reactions . Optimizing reaction times and solvent polarity (e.g., DMF for solubility) is critical for yield improvement.
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Combined spectroscopic and crystallographic methods are required:
- NMR : ¹H/¹³C NMR to verify regioselectivity of oxadiazole-thiadiazole connectivity and substituent positions .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, ensuring correct tautomeric forms .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic patterns.
Basic: How can researchers screen the biological activity of this compound?
Methodological Answer:
Initial screening should focus on orthogonal assays:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/GTP analogs to measure competitive binding .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to assess effects on receptor binding .
- Bioisosteric replacement : Replace the thiadiazole with 1,3,4-oxadiazole and compare potency using dose-response curves .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .
Advanced: What computational methods validate the electronic properties of this compound?
Methodological Answer:
- DFT calculations : Employ B3LYP/6-31G(d) to optimize geometry, calculate HOMO-LUMO gaps, and predict redox behavior .
- Molecular docking : AutoDock Vina or Glide to model interactions with targets like GPR119 or S1P1 receptors, guided by crystallographic data from analogous ligands .
Advanced: How to resolve contradictions in crystallographic data for polymorphic forms?
Methodological Answer:
- ORTEP-III visualization : Analyze thermal ellipsoids and disorder using ORTEP-3 to distinguish between true polymorphism and solvent-inclusion artifacts .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., π-π stacking vs. H-bonding) across polymorphs .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
- Orthogonal assays : Validate antimicrobial claims with both agar diffusion and time-kill assays to rule out false positives .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if observed activity is due to parent compound or metabolites .
Advanced: What strategies identify the molecular target of this compound?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with purified receptors (e.g., S1P1 or GPR119) .
Advanced: How to evaluate the hydrolytic stability of the oxadiazole-thiadiazole scaffold?
Methodological Answer:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm .
- LC-MS/MS : Identify hydrolysis products (e.g., carboxylic acid derivatives) to propose degradation pathways .
Advanced: How to determine regioselectivity in cyclization reactions during synthesis?
Methodological Answer:
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the oxadiazole vs. thiadiazole rings via NMR .
- Kinetic studies : Compare reaction rates under microwave vs. conventional heating to infer transition-state preferences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
